molecular formula C22H29NO3 B14619707 Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- CAS No. 57045-09-7

Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-

Cat. No.: B14619707
CAS No.: 57045-09-7
M. Wt: 355.5 g/mol
InChI Key: NWFXJVCBGHEMRG-UHFFFAOYSA-N
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Description

“Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” is a complex organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with a tert-butyl group and a nitrobutyl group attached to an ethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” typically involves multi-step organic reactions. The process may start with the nitration of benzene to introduce the nitro group, followed by Friedel-Crafts alkylation to attach the tert-butyl group. Subsequent steps may include the formation of the ethoxyphenyl moiety and its attachment to the nitrobutyl chain.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually carried out in batch reactors or continuous flow systems to ensure scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used as a pharmaceutical, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,1-dimethylethyl)-4-nitro-: Similar structure but lacks the ethoxyphenyl moiety.

    Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethyl)-: Similar structure but with a shorter nitroalkyl chain.

    Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-methoxyphenyl)-2-nitrobutyl)-: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The unique combination of substituents in “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

57045-09-7

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

1-tert-butyl-4-[1-(4-ethoxyphenyl)-2-nitrobutyl]benzene

InChI

InChI=1S/C22H29NO3/c1-6-20(23(24)25)21(17-10-14-19(15-11-17)26-7-2)16-8-12-18(13-9-16)22(3,4)5/h8-15,20-21H,6-7H2,1-5H3

InChI Key

NWFXJVCBGHEMRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

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